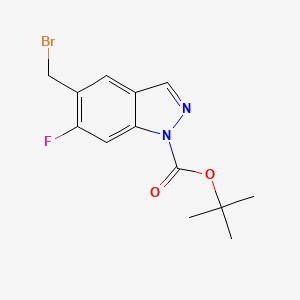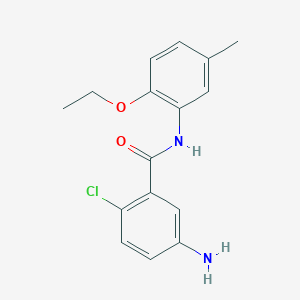
tert-butyl 5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, a bromomethyl group, and a fluoro-substituted indazole ring
Vorbereitungsmethoden
The synthesis of tert-butyl 5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic aldehydes or ketones.
Introduction of the Fluoro Group: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Bromomethylation: The bromomethyl group can be introduced via bromomethylation reactions using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Analyse Chemischer Reaktionen
tert-Butyl 5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl group and the indazole ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, which are useful for forming carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Major products formed from these reactions depend on the specific nucleophiles or coupling partners used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other protein targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Materials Science: The compound can be used in the development of novel materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of tert-butyl 5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. The fluoro group can enhance binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 5-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group. The bromomethyl group is generally more reactive in nucleophilic substitution reactions.
tert-Butyl 5-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate: Similar structure but with a chloro group instead of a fluoro group. The fluoro group can provide different electronic properties and binding affinities.
tert-Butyl 5-(bromomethyl)-1H-indazole-1-carboxylate: Lacks the fluoro group, which can affect the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability for various applications.
Eigenschaften
Molekularformel |
C13H14BrFN2O2 |
|---|---|
Molekulargewicht |
329.16 g/mol |
IUPAC-Name |
tert-butyl 5-(bromomethyl)-6-fluoroindazole-1-carboxylate |
InChI |
InChI=1S/C13H14BrFN2O2/c1-13(2,3)19-12(18)17-11-5-10(15)8(6-14)4-9(11)7-16-17/h4-5,7H,6H2,1-3H3 |
InChI-Schlüssel |
VTKORZLCHLPICW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13015874.png)
![(1R,3R,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13015877.png)





![N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine](/img/structure/B13015915.png)
![N-[(5-methyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13015918.png)
![Ethyl3-thiabicyclo[3.1.0]hexane-6-carboxylate3,3-dioxide](/img/structure/B13015925.png)




